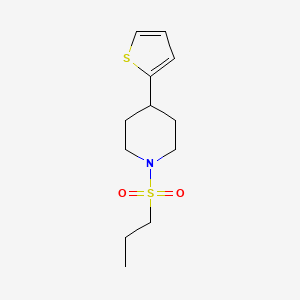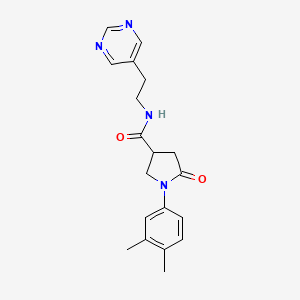![molecular formula C15H17ClN2O5 B2480946 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide CAS No. 923233-22-1](/img/structure/B2480946.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide" often involves multi-step chemical reactions, including nitration, chlorination, and the formation of the dioxaspiro ring. For instance, the synthesis of similar dioxaspiro compounds has been achieved through methods such as double Michael addition followed by in situ reduction and spiroketalization processes, showcasing the intricate steps involved in constructing such complex molecular frameworks (Ballini, et al., 1994).
Molecular Structure Analysis
The molecular structure of compounds akin to "this compound" features a spirocyclic core, which is a characteristic element providing a unique three-dimensional conformation. This structure is pivotal for the compound's reactivity and potential biological activity. The dioxaspiro moiety, being a significant structural element, influences the overall molecular geometry and electronic distribution, which are crucial for the compound's properties and interactions (Canpolat & Kaya, 2004).
Chemical Reactions and Properties
Chemical reactions involving "this compound" and its derivatives may include reductive transformations, where the nitro group plays a critical role. For example, the reductive chemistry of related nitrobenzamide compounds demonstrates the potential for selective toxicity, highlighting the significance of nitro groups in bioactive compounds (Palmer, et al., 1995).
Physical Properties Analysis
The physical properties of "this compound" would be influenced by its molecular structure. The dioxaspiro ring system may impart certain solubility characteristics and melting points, which are essential for the compound's application in various fields. These properties are determined through experimental methods such as melting point determination and solubility tests in different solvents.
Chemical Properties Analysis
The chemical properties of "this compound" are defined by its functional groups, such as the nitro, chloro, and amide groups. These groups affect the compound's reactivity towards nucleophiles, electrophiles, and reducing agents. The presence of the nitro group, for example, is crucial for the compound's reductive behavior, as seen in similar compounds where nitro reduction plays a pivotal role in their chemical reactivity and potential biological activity (Palmer, et al., 1995).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One of the primary scientific research applications of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide and related compounds involves their synthesis and characterization. Studies have focused on creating novel ligands and metal complexes, analyzing their structures through elemental analysis, magnetic moments, molar conductances, thermogravimetric analysis, and spectroscopic data (Canpolat & Kaya, 2004; Canpolat & Kaya, 2004).
Reductively Triggered Release Studies
Researchers have also explored the potential of derivatives of this compound for the reductively triggered release of drugs in the presence of hypoxia, a condition found in several diseases like cancer and rheumatoid arthritis. However, challenges in achieving reductive release with specific derivatives were noted (Ferrer, Naughton, & Threadgill, 2003).
Application in Modular Synthesis
The compound has also been utilized in the modular synthesis of complex molecules. For instance, its derivative 1-azaspiro[4.4]nonane was used in synthesizing (±)-cephalotaxine, showcasing the compound's utility in constructing key structural motifs for complex molecular syntheses (Huang et al., 2015).
Quality Control and Method Development
There's a significant emphasis on developing quality control methods and analytical techniques for derivatives of this compound, particularly for those with potential anticonvulsant activities. These efforts involve identifying physical-chemical properties, spectral characteristics, and establishing methods for impurity determination and quantitative analysis (Sych et al., 2018).
Exploration of Pharmacological Properties
The compound's derivatives have been synthesized and studied for their potential pharmacological properties, particularly antiarrhythmic activities. These studies involve the synthesis of novel derivatives, evaluation of their pharmacological properties, and the analysis of structure-activity relationships (Likhosherstov et al., 2014; Avdyunina et al., 2019).
Eigenschaften
IUPAC Name |
5-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c16-10-3-4-13(18(20)21)12(7-10)14(19)17-8-11-9-22-15(23-11)5-1-2-6-15/h3-4,7,11H,1-2,5-6,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRXSNXGRQGNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2480867.png)



![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)

![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2480876.png)
![3-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2480877.png)
![(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine](/img/structure/B2480878.png)

![{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2480881.png)
![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)
![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)